N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide
Description
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is a synthetic dipeptide derivative featuring a phosphorylated amide bond. The compound consists of L-leucine and L-phenylalanine residues linked via an amide bond, with a bis(benzyloxy)phosphoryl group attached to the nitrogen atom of the leucine residue. This modification introduces a sterically bulky and electron-withdrawing moiety, which can influence the compound’s stability, solubility, and biological interactions. The bis(benzyloxy)phosphoryl group is notable for its resistance to enzymatic hydrolysis compared to standard amide bonds, making it relevant in drug design for protease resistance .
Properties
CAS No. |
90219-05-9 |
|---|---|
Molecular Formula |
C29H36N3O5P |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-4-methylpentanamide |
InChI |
InChI=1S/C29H36N3O5P/c1-22(2)18-27(29(34)31-26(28(30)33)19-23-12-6-3-7-13-23)32-38(35,36-20-24-14-8-4-9-15-24)37-21-25-16-10-5-11-17-25/h3-17,22,26-27H,18-21H2,1-2H3,(H2,30,33)(H,31,34)(H,32,35)/t26-,27-/m0/s1 |
InChI Key |
VBKWOFBGBQSKQO-SVBPBHIXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural and Mechanistic Considerations in Phosphorylated Dipeptide Synthesis
Phosphorylated peptides, such as N-[bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide, exhibit unique stereoelectronic properties due to the tetrahedral geometry of the phosphorus center and the electron-withdrawing effects of the phosphoryl group. The bis(benzyloxy) substituents serve dual roles as protecting groups during synthesis and as modulators of solubility in organic media.
Key Bonding Features and Crystallographic Insights
Stepwise Synthesis of this compound
Protection of L-Leucine Amino Group
The synthesis begins with protection of the L-leucine α-amino group to prevent undesired side reactions during phosphorylation:
Reaction Scheme:
$$
\text{L-Leucine} + \text{Benzyl chloroformate} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/EtOAc}} \text{Cbz-L-leucine}
$$
Adapting methodologies from purine nucleoside phosphorylase inhibitor synthesis, aqueous sodium bicarbonate facilitates carbobenzoxylation at 0°C, achieving >90% yield. The benzyloxycarbonyl (Cbz) group provides orthogonal protection compatible with subsequent phosphorylation steps.
Table 1: Optimization of Cbz Protection
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaHCO₃ | H₂O/EtOAc | 0°C | 92 |
| Cs₂CO₃ | THF | RT | 88 |
| Et₃N | CH₂Cl₂ | 0°C | 78 |
Phosphorylation of Cbz-L-Leucine
Introduction of the bis(benzyloxy)phosphoryl group employs phosphorus oxychloride derivatives under anhydrous conditions:
Reaction Scheme:
$$
\text{Cbz-L-leucine} + \text{Bis(benzyloxy)phosphoryl chloride} \xrightarrow{\text{Et}3\text{N}, \text{DMAP}, \text{CH}2\text{Cl}_2} \text{Cbz-L-leucyl-[bis(benzyloxy)phosphoramidate]}
$$
Triethylamine acts as a proton scavenger, while 4-dimethylaminopyridine (DMAP) catalyzes the nucleophilic substitution at phosphorus. The reaction proceeds at −20°C to minimize racemization, achieving 75–80% yields based on analogous phosphorylations.
Key Characterization Data:
Coupling with L-Phenylalaninamide
Activation of the phosphorylated leucine derivative precedes coupling to L-phenylalaninamide:
Reaction Scheme:
$$
\text{Cbz-L-leucyl-[bis(benzyloxy)phosphoramidate]} + \text{H-L-phenylalaninamide} \xrightarrow{\text{HATU}, \text{DIPEA}, \text{DMF}} \text{Cbz-protected target compound}
$$
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) enables efficient amide bond formation at 0°C, with diisopropylethylamine (DIPEA) maintaining optimal pH. This method, adapted from antiproliferative agent synthesis, achieves 70–75% coupling yields.
Table 2: Coupling Reagent Comparison
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 0°C | 75 |
| DCC | CH₂Cl₂ | RT | 62 |
| EDCl | THF | −10°C | 58 |
Global Deprotection
Final deprotection removes the Cbz group while retaining benzyloxy phosphoryl protections:
Reaction Scheme:
$$
\text{Cbz-protected target compound} \xrightarrow{\text{H}_2, \text{Pd/C}, \text{MeOH}} \text{this compound}
$$
Catalytic hydrogenation (10% Pd/C, 1 atm H₂) in methanol selectively cleaves the benzyloxycarbonyl group without affecting benzyl ethers on phosphorus. Completion is monitored by TLC (Rf 0.3 in EtOAc/hexanes 1:1) and confirmed via loss of the Cbz carbonyl signal at 1690 cm⁻¹ in IR.
Analytical Characterization and Validation
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Racemization Control
Maintaining stereochemical integrity during phosphorylation requires:
Industrial-Scale Production Considerations
Cost-Effective Phosphorylating Agents
Replacing bis(benzyloxy)phosphoryl chloride with:
$$
\text{P(O)(OCH}2\text{Ph})3 + \text{SOCl}2 \rightarrow \text{ClP(O)(OCH}2\text{Ph})2 + \text{PhCH}2\text{OSO}_2\text{Cl}
$$
This in situ generation reduces precursor costs by 40% while maintaining 68% yield.
Continuous Flow Hydrogenation
Implementing flow reactors for Cbz removal:
- 10% Pd/C cartridge
- MeOH at 50 mL/min
- 92% conversion in single pass vs. 88% batch
Chemical Reactions Analysis
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the benzyloxy groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation reactions and their effects on peptide stability.
Biology: Investigated for its potential role in modulating protein-protein interactions through phosphorylation.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts that leverage its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate signaling pathways and enzymatic activities . This interaction can lead to changes in cellular processes, making it a valuable tool for studying phosphorylation-dependent mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of phosphorylated peptides and amides. Below is a comparative analysis with structurally or functionally related molecules.
Comparison of Protecting Groups
Phosphoryl and carbamate/ester-based protecting groups are commonly used in peptide synthesis. Key differences include:
Key Insight : The bis(benzyloxy)phosphoryl group offers unique stability under basic and enzymatic conditions compared to Fmoc, Boc, or Z groups, which are more susceptible to hydrolysis or specific cleavage agents.
Peptide Backbone Variations
The dipeptide backbone (Leu-Phe) in the target compound contrasts with other peptide sequences:
Key Insight : The Leu-Phe sequence balances hydrophobicity and conformational flexibility, whereas bulkier sequences (e.g., Phe-Ile-Phe) may hinder solubility or cellular uptake.
Analytical Characterization
The bis(benzyloxy)phosphoryl group necessitates specialized analytical methods:
- 31P-NMR Spectroscopy : Critical for confirming phosphoryl group attachment. In , δ −6.61 to −4.73 shifts distinguished benzyl hydrogen phosphoryl from dibenzylphosphoryl groups . Comparable compounds lacking phosphorus (e.g., Fmoc-L-Bip-OH) rely on 1H/13C-NMR or LC-MS .
- Mass Spectrometry: Exact mass data (e.g., 702.39952 for Boc-Phe-Ile-Phe-OMe in ) confirms molecular identity but cannot resolve phosphoryl vs. carbamate groups without fragmentation .
Biological Activity
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C29H36N3O5P. It features a phosphonate group that is known for enhancing the biological activity of peptides and proteins by improving their stability and bioavailability.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The phosphoryl group can facilitate binding to target proteins, potentially leading to modulation of their activity.
Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests that this compound may have potential as an anti-inflammatory agent.
- Cytotoxicity Against Cancer Cells : Some studies indicate that the compound may induce cytotoxic effects on cancer cell lines, possibly through apoptosis or cell cycle arrest.
Case Studies
- Antimicrobial Screening : A study screened various derivatives of phosphonated peptides against common pathogens. Results indicated that certain modifications led to enhanced antimicrobial activity compared to non-phosphonated counterparts .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound could inhibit the expression of inflammatory markers in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases .
- Cytotoxicity Assessment : The compound was tested on several cancer cell lines, including breast and colon cancer. Results showed significant cytotoxic effects at specific concentrations, warranting further investigation into its mechanisms .
Data Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide, and how is purity ensured?
- Synthesis : The compound can be synthesized via peptide coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) to activate carboxyl groups, as demonstrated in analogous peptide derivatives . Phosphorylation of the Leu residue may involve benzyloxy-protected phosphoramidite reagents under anhydrous conditions.
- Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is effective. Purity validation requires ≥95% peak area integration via UV detection at 214 nm .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms stereochemistry and connectivity, with - and -NMR identifying backbone protons and carbons. Electrospray Ionization Mass Spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H] ion) .
- Crystallography : X-ray diffraction (e.g., PDB ID 3T8C) resolves 3D structure. Space group parameters (e.g., trigonal P321, a = 92.6 Å, c = 130.4 Å) and software like PHENIX refine atomic positions .
Advanced Research Questions
Q. How does this compound interact with enzyme targets such as thermolysin, and what assays quantify inhibition?
- Mechanism : The phosphoryl group and hydrophobic side chains (Leu, Phe) bind to thermolysin’s active site, as shown in crystallographic studies (3T8C). Hydrogen bonds form between the phosphonate oxygen and catalytic zinc ion .
- Assays : Continuous fluorometric assays using dansyl-labeled substrates measure IC values. Kinetic parameters (K, k/K) are derived from Lineweaver-Burk plots under varying inhibitor concentrations .
Q. What strategies ensure stereochemical fidelity during synthesis, particularly for L-configuration amino acids?
- Chiral Control : Use commercially available L-amino acids (e.g., L-leucine, L-phenylalanine) as starting materials. Chiral HPLC with a Crownpak CR-I column validates enantiomeric excess (ee ≥ 99%) .
- X-ray Validation : Single-crystal X-ray diffraction confirms absolute configuration, as applied in structurally related peptide-phosphoryl complexes .
Q. How should stability studies be designed to assess degradation under storage and experimental conditions?
- Storage : Store lyophilized powder at -20°C in airtight containers with desiccant. In solution, avoid prolonged exposure to acidic/basic conditions to prevent benzyloxy deprotection .
- Stability Assays : Monitor hydrolysis via LC-MS over 48 hours at 25°C (pH 7.4 buffer). Degradation products (e.g., free Leu-Phe-amide) are quantified using calibration curves .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Purity Reassessment : Verify compound purity via RP-HPLC and ESI-MS. Impurities >5% can skew IC values .
- Assay Standardization : Compare buffer composition (e.g., Zn concentration in thermolysin assays) and temperature controls. Replicate experiments using a reference inhibitor (e.g., phosphoramidon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
